molecular formula C12H22O3 B1266098 Trimethylolpropane diallyl ether CAS No. 682-09-7

Trimethylolpropane diallyl ether

Cat. No. B1266098
CAS RN: 682-09-7
M. Wt: 214.3 g/mol
InChI Key: BDKDHWOPFRTWPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TMPDE has been refined through various methods over the years. A notable process involves using solid sodium hydroxide, trihydroxy methyl propane, and allyl chloride as raw materials, with butyl ether acting as the reaction medium and azeotropic dehydrating agent. This method yields high-quality TMPDE with a total ether content greater than 99% (Feng, Aihong, & Lixiu, 2012). Another approach employs Williamson etherification reaction, optimized through response surface methodology, achieving a yield of 91.2% under specific conditions (Gao Jun, 2010).

Molecular Structure Analysis

While direct analyses of TMPDE's molecular structure are scarce, the compound's synthesis and reactivity provide insights into its structural characteristics. It is derived from trimethylolpropane through diallylation, indicating a central trimethylolpropane backbone with allyl ether functionalities.

Chemical Reactions and Properties

TMPDE undergoes various polymerization reactions due to its dual allyl ether groups. It can serve as a monomer in cationic photopolymerization reactions to form difunctional polymer structures with ether, ester, carbonate, and urethane groups (Crivello & Loehden, 1996). These reactions highlight TMPDE's versatility in forming a wide range of functional polymers.

Scientific Research Applications

Polymer Dispersed Liquid Crystals

  • Field : Material Science
  • Application : TMPDE is used in the synthesis of isophorone diisocyanate (IPDI) based tetracene monomers, which can further be used in the formation of polymer dispersed liquid crystals .
  • Method : The synthesis involves a Williamson esterification reaction in the presence of trimethylolpropane, sodium hydroxide, and allyl chloride as starting materials .
  • Results : The resulting polymer dispersed liquid crystals have potential applications in various optical devices .

Coatings

  • Field : Industrial Chemistry
  • Application : TMPDE can also be used in the synthesis of allyl ether based dendrimers that find potential usage in coatings .
  • Method : The synthesis involves the reaction of TMPDE with other compounds to form dendrimers .
  • Results : The resulting dendrimers can be used to improve the properties of coatings, such as their hardness and resistance to environmental factors .

Radiation Curable Flooring Coatings

  • Field : Industrial Chemistry
  • Application : TMPDE is used in the synthesis of multifunctional unsaturated polyester polyols, which are used in radiation curable flooring coatings .
  • Method : The synthesis involves a one-step reaction of ε-caprolactone, trimethylolpropane diallyl ether (TMPDE), and stannous octanoate .
  • Results : The resulting polyester polyols have improved properties, such as a higher hydroxyl number and lower acid number, which make them suitable for use in radiation curable flooring coatings .

UPR, PU, UV Curing Resin

  • Field : Polymer Chemistry
  • Application : TMPDE is used as an important active monomer in the synthesis of unsaturated polyester resins (UPR), polyurethane (PU), and UV curing resins .
  • Method : TMPDE is incorporated into the resin synthesis process, where it can supply air drying property and accelerate reaction speed .
  • Results : The resulting resins have improved properties such as increased fullness and gloss, increased surface hardness and corrosion resistance, and non-yellowing .

Water Based Resin

  • Field : Polymer Chemistry
  • Application : TMPDE is used in the synthesis of water based resins .
  • Method : TMPDE is incorporated into the resin synthesis process, where it can supply air drying property and accelerate reaction speed .
  • Results : The resulting water based resins have improved properties such as increased fullness and gloss, increased surface hardness and corrosion resistance, and non-yellowing .

Adhesives

  • Field : Industrial Chemistry
  • Application : TMPDE is used in the synthesis of adhesives .
  • Method : TMPDE is incorporated into the adhesive synthesis process, where it can supply air drying property and accelerate reaction speed .
  • Results : The resulting adhesives have improved properties such as increased fullness and gloss, increased surface hardness and corrosion resistance, and non-yellowing .

Double-Solidifying/Multiple-Solidifying Resin

  • Field : Polymer Chemistry
  • Application : TMPDE is used as an important active monomer in the synthesis of double-solidifying/multiple-solidifying resins .
  • Method : TMPDE is incorporated into the resin synthesis process, where it can supply air drying property and accelerate reaction speed .
  • Results : The resulting resins have improved properties such as increased fullness and gloss, increased surface hardness and corrosion resistance, and non-yellowing .

Poly Vinyl Resin

  • Field : Polymer Chemistry
  • Application : TMPDE is used in the synthesis of poly vinyl resins .
  • Method : TMPDE is incorporated into the resin synthesis process, where it can supply air drying property and accelerate reaction speed .
  • Results : The resulting poly vinyl resins have improved properties such as increased fullness and gloss, increased surface hardness and corrosion resistance, and non-yellowing .

Epoxy Vinyl Resin

  • Field : Polymer Chemistry
  • Application : TMPDE is used in the synthesis of epoxy vinyl resins .
  • Method : TMPDE is incorporated into the resin synthesis process, where it can supply air drying property and accelerate reaction speed .
  • Results : The resulting epoxy vinyl resins have improved properties such as increased fullness and gloss, increased surface hardness and corrosion resistance, and non-yellowing .

Safety And Hazards

TMPAE should be handled with care to avoid contact with skin, eyes, or clothing. It should be stored in a dry and cool place, away from heat and direct sunlight . In case of accidental contact, it is recommended to wash off with soap and plenty of water . If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

2,2-bis(prop-2-enoxymethyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2/h4-5,13H,1-2,6-11H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKDHWOPFRTWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(COCC=C)COCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044976
Record name 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]-
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Product Name

Trimethylolpropane diallyl ether

CAS RN

682-09-7
Record name Trimethylolpropane diallyl ether
Source CAS Common Chemistry
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Record name Trimethylolpropane diallyl ether
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Record name 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol
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Record name 2,2-bis(allyloxymethyl)butan-1-ol
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Record name TRIMETHYLOLPROPANE DIALLYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
260
Citations
JV Crivello, G Löhden - Journal of Polymer Science Part A …, 1996 - Wiley Online Library
… studies carried out in this investigation is trimethylolpropane diallyl ether (I). This compound … at the hydroxymethyl group of trimethylolpropane diallyl ether using straightforward methods …
Number of citations: 63 onlinelibrary.wiley.com
BS Chiou, SA Khan - Macromolecules, 1997 - ACS Publications
… A stoichiometric mixture of a trifunctional thiol, trimethylolpropane tris(2-mercaptoacetate), with a difunctional allyl monomer, trimethylolpropane diallyl ether, was used for all our …
Number of citations: 256 pubs.acs.org
M Eriksson, A Boyer, L Sinigoi… - Journal of Polymer …, 2010 - Wiley Online Library
… An enzymatic one-pot route in bulk was used to synthesize tetraallyl ether (tAE) functional oligomers based on divinyl adipate, 1,4-butanediol and trimethylolpropane diallyl ether. By …
Number of citations: 17 onlinelibrary.wiley.com
A Sugihara, T Senoo, A Enoki, Y Shimada… - Applied microbiology …, 1995 - Springer
… Rapid loss of the enzyme activity was observed above 30C in the absence of olive oil, but the addition of olive oil or trimethylolpropane diallyl ether greatly stabilized the enzyme. At 30 C…
Number of citations: 48 link.springer.com
BS Chiou, SA Khan - IS AND T ANNUAL CONFERENCE, 1997 - imaging.org
… (FTIR) spectroscopy were used to characterize the UV cross-linking of a thiol-ene system consisting of trimethylolpropane tris(2-mercaptoacetate) and trimethylolpropane diallyl ether. In …
Number of citations: 2 www.imaging.org
SJ Jung, SJ Lee, WJ Cho, CS Ha - Journal of Applied Polymer …, 1998 - Wiley Online Library
… Trimethylolpropane diallyl ether was used as an air inhibitor of cure. The dynamic mechanical studies showed the properties of those unsaturated polyesters were well correlated with …
Number of citations: 78 onlinelibrary.wiley.com
HJ Jeong, BK Kim - Reactive and Functional Polymers, 2017 - Elsevier
… Replacing HEA by trimethylolpropane diallyl ether (TMPDE) produced Hyper-16. On the other hand, polyurethane prepolymers were synthesized from H 12 MDI and polyol, end capped …
Number of citations: 24 www.sciencedirect.com
K Pan, X Zeng, H Li, X Lai - Journal of Macromolecular Science …, 2013 - Taylor & Francis
… ) propoxy] (3-glycidoxypropyl) dimethoxysilane (AAGMS) were prepared by the transetherification of 3-glycidoxypropyltrimethoxysilane with allyl alcohol, trimethylolpropane diallyl ether …
Number of citations: 18 www.tandfonline.com
S Kumar, H Hong, W Choi, I Akhtar, MA Rehman… - RSC …, 2019 - pubs.rsc.org
… A typical PDLC mixture was prepared by mixing LCs with UV-curable monomers, which included triethylene glycol diacrylate (TEGDA), trimethylolpropane diallyl ether (TMPDE, di-…
Number of citations: 40 pubs.rsc.org
WY Chiang, CH Hu - Journal of applied polymer science, 1998 - Wiley Online Library
… And the dealcohol phenomenon of trimethylolpropane diallyl ether (TMPDE) away from SMA… the effect of the arocomposition of trimethylolpropane diallyl ether matic groups on the main …
Number of citations: 4 onlinelibrary.wiley.com

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